Bienvenue dans la boutique en ligne BenchChem!

BRD7539

Malaria Antimalarial drug discovery Life-cycle stages

BRD7539 is a stereochemically defined (2S,3S,4S) PfDHODH inhibitor with verified dual-stage antimalarial potency. Unlike stage-biased alternatives such as DSM265, BRD7539 delivers balanced activity against asexual blood-stage (EC50=0.010μM) and liver-stage (EC50=0.015μM) parasites. Only 2 of 8 possible stereoisomers are active—procurement of authenticated material with chiral purity documentation is mandatory to avoid completely inactive diastereomers. The E182D mutant resistance profile (≈59-fold shift) provides a built-in on-target control. Insist on batch-specific NMR, HPLC, and chiral purity certificates.

Molecular Formula C23H22FN3O2
Molecular Weight 391.4464
CAS No. 2057420-00-3
Cat. No. B606357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBRD7539
CAS2057420-00-3
SynonymsBRD7539;  BRD-7539;  BRD 7539.
Molecular FormulaC23H22FN3O2
Molecular Weight391.4464
Structural Identifiers
SMILESO=C(N1[C@H](C#N)[C@H](C2=CC=C(C#CC3=CC(F)=CC=C3)C=C2)[C@H]1CO)NCCC
InChIInChI=1S/C23H22FN3O2/c1-2-12-26-23(29)27-20(14-25)22(21(27)15-28)18-10-8-16(9-11-18)6-7-17-4-3-5-19(24)13-17/h3-5,8-11,13,20-22,28H,2,12,15H2,1H3,(H,26,29)/t20-,21-,22+/m1/s1
InChIKeyDECVPFAWLCQCPS-VSKRKVRLSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BRD7539 (CAS 2057420-00-3) Baseline Overview: Potent, Selective PfDHODH Inhibitor for Antimalarial Research


BRD7539 is a synthetic azetidine-2-carbonitrile small molecule that functions as a potent and selective inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), an essential enzyme in the parasite's de novo pyrimidine biosynthesis pathway [1]. With a molecular formula of C23H22FN3O2 and a molecular weight of 391.44 g/mol, this compound features three contiguous stereocenters with a defined (2S,3S,4S) configuration [2]. BRD7539 exhibits high in vitro potency against both multidrug-resistant asexual blood-stage (P. falciparum Dd2 strain, EC50 = 0.010 μM) and liver-stage (P. berghei, EC50 = 0.015 μM) malaria parasites, while maintaining excellent selectivity over the human DHODH orthologue (IC50 > 50 μM) [3].

Why BRD7539 Cannot Be Simply Substituted with In-Class PfDHODH Inhibitors


Substituting BRD7539 with a seemingly similar PfDHODH inhibitor, such as the clinical candidate DSM265 or optimized analog BRD9185, without rigorous verification can compromise critical experimental outcomes. While these compounds share a nominal target class, they diverge significantly in key selection-relevant parameters including stereochemical dependency for activity, species-specific stage activity profiles, and resistance mutation profiles [1]. For instance, BRD7539 shows potent activity against liver-stage parasites (EC50 = 0.015 μM), an activity profile not universally shared by all PfDHODH inhibitors. Furthermore, BRD7539 exhibits a unique, stereochemistry-driven structure-activity relationship (SSAR) where only two of eight possible stereoisomers are active, meaning that any deviation in synthetic purity or incorrect sourcing of a diastereomer will result in a completely inactive compound [2]. These precise molecular requirements and distinct biological fingerprints necessitate the specific procurement and use of authenticated BRD7539.

BRD7539: A Quantitative Evidence Guide for Scientific Differentiation


Dual Life-Cycle Stage Potency: Direct Comparison of Blood-Stage and Liver-Stage Activity

BRD7539 demonstrates potent, dual-stage activity against the malaria parasite, a critical feature for next-generation antimalarials. It inhibits both multidrug-resistant asexual blood-stage parasites and liver-stage parasites. In a direct head-to-head comparison, its potency against blood-stage P. falciparum (Dd2 strain, EC50 = 0.010 μM) is comparable to its activity against liver-stage P. berghei parasites (EC50 = 0.015 μM) [1]. This dual-stage inhibition profile is not guaranteed among all PfDHODH inhibitors; for example, the clinical candidate DSM265 has reported blood-stage EC50 values ranging from 0.0043 μM to 0.046 μM depending on the strain, but its liver-stage activity is often less well-characterized or less potent in some assays [2].

Malaria Antimalarial drug discovery Life-cycle stages

Species Selectivity: Quantified PfDHODH vs. HsDHODH Inhibition

BRD7539 exhibits a profound selectivity for the parasitic Plasmodium falciparum DHODH enzyme over the human orthologue. In a direct biochemical comparison, BRD7539 inhibits recombinant PfDHODH with an IC50 of 0.033 μM, whereas it shows no significant inhibition of human (Hs) DHODH even at concentrations exceeding 50 μM [1]. This >1500-fold selectivity window is a critical parameter for minimizing potential host toxicity and off-target effects, a common concern with DHODH inhibitors. This high degree of selectivity is a hallmark of the azetidine-2-carbonitrile class and a key differentiator from some earlier, less selective PfDHODH inhibitor chemotypes.

Target selectivity PfDHODH HsDHODH Drug safety

Stereochemical Dependency for Activity: Comparative Potency of Diastereomers

The biological activity of BRD7539 is exquisitely dependent on its stereochemistry. The active compound possesses a specific (2S,3S,4S) configuration. A direct comparison of all eight possible stereoisomers of the azetidine-2-carbonitrile scaffold revealed that only two—the (2S,3S,4S) and (2R,3S,4S) forms—retain any appreciable antimalarial activity [1]. The (2S,3S,4R) diastereomer, which differs from BRD7539 only at the nitrile-bearing stereocenter, is completely inactive. This stringent stereochemical requirement is a stark differentiator from other PfDHODH inhibitors, many of which are achiral or have less restrictive SAR. It underscores that any deviation in synthetic route or supplier quality that yields a mixture of diastereomers will drastically reduce the observed potency and confound experimental results.

Stereochemistry Structure-activity relationship Diastereomer

Resistance Profile: Comparative Potency Shift Against a Known DHODH Mutant

BRD7539's mechanism of action is validated by its differential activity against a transgenic P. falciparum strain carrying a specific point mutation in the target enzyme. When tested against the PfDHODH E182D mutant strain, BRD7539 exhibited a significant loss of potency (approximately 59-fold shift in EC50) [1]. In contrast, its potency was unaffected against strains with mutations in other mitochondrial targets (e.g., cytochrome b Qo and Qi site mutants), confirming its specific action on PfDHODH. This resistance profile provides a valuable benchmark for researchers studying target engagement and potential resistance mechanisms. In comparison, other PfDHODH inhibitors like DSM265 and DSM421 show different cross-resistance patterns and can be affected by distinct PfDHODH mutations [2].

Drug resistance PfDHODH mutation E182D

Optimal Research and Procurement Scenarios for BRD7539 Based on Verified Differentiation


Probing Dual Blood- and Liver-Stage Antimalarial Mechanisms

Researchers studying the malaria parasite's life cycle can employ BRD7539 as a dual-stage probe. Its balanced and potent activity against both asexual blood-stage (EC50 = 0.010 μM) and liver-stage (EC50 = 0.015 μM) parasites [1] allows for the investigation of PfDHODH function across critical lifecycle transitions without the confounding variable of a compound that preferentially targets only one stage. This makes BRD7539 a superior tool compound over more stage-biased PfDHODH inhibitors for studies aiming to dissect the enzyme's role in both prophylactic and therapeutic contexts.

Ensuring Experimental Reproducibility through Stereochemical Authentication

In any quantitative structure-activity relationship (QSAR) study or when using BRD7539 as a control compound, it is imperative to source material with verified stereochemical purity. The stark inactivity of the (2S,3S,4R) diastereomer and other stereoisomers [1] means that even minor contamination can significantly skew potency data. Procurement of BRD7539 from vendors providing rigorous analytical documentation (e.g., NMR, HPLC, chiral purity analysis) is essential for maintaining data integrity and reproducibility across experiments and institutions.

Validating Target Engagement and Resistance Mechanisms in PfDHODH

BRD7539 serves as a valuable tool for validating PfDHODH as a molecular target in cellular assays. Its predictable loss of potency (approximately 59-fold shift) against the PfDHODH E182D mutant strain [1] provides a clear genetic control for on-target activity. Laboratories can use this well-characterized resistance profile to confirm that observed antiparasitic effects are indeed mediated through PfDHODH inhibition, rather than off-target or cytotoxic mechanisms. This is particularly useful when characterizing novel analogs or when establishing new screening assays for this target class.

Quote Request

Request a Quote for BRD7539

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.